molecular formula C6H6N4O2S B1226647 4-Azidobenzenesulfonamide CAS No. 36326-86-0

4-Azidobenzenesulfonamide

Cat. No.: B1226647
CAS No.: 36326-86-0
M. Wt: 198.21 g/mol
InChI Key: UZEFHQIOSJWWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group that is S-linked to a benzene ring and an azide group attached to the benzene ring.

Mechanism of Action

Target of Action

The primary target of 4-Azidobenzenesulfonamide is the cyclooxygenase (COX) enzyme , particularly the COX-2 isozyme . COX enzymes play a crucial role in the inflammation process, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting DHPS, this compound disrupts the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The action of this compound affects the folic acid metabolism cycle . By inhibiting the DHPS enzyme, it disrupts the synthesis of folic acid, a crucial component for bacterial growth and reproduction . This leads to the inhibition of bacterial growth, exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It has been shown to have good antibacterial activity against several bacterial strains . For instance, certain derivatives of this compound have shown similar inhibitory activity against Candida albicans as the positive control drug fluconazole .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of sulfonamides can be inhibited by pus .

Safety and Hazards

Sulfonamides, including 4-Azidobenzenesulfonamide, can cause various side effects including diseases of the digestive and respiratory tracts . They can also cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Future Directions

Future research directions include the development of more sustainable chemical transformations for the synthesis of useful chemicals . For example, the CuAAC reaction, which involves 4-Azidobenzenesulfonamide, could be conducted in pure water at room temperature under aerobic conditions . Other green solvents, including ethanol and glycerol, could also be effectively used .

Biochemical Analysis

Biochemical Properties

4-Azidobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the key enzymes it interacts with is dihydropteroate synthase (DHPS). In silico molecular docking analysis has revealed that this compound successfully occupies the pterin-binding site of DHPS, implying that it exerts its activity by inhibiting this microbial enzyme . This inhibition is crucial for its antimicrobial properties, as DHPS is essential for the synthesis of folate in bacteria.

Additionally, this compound has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The inhibition of CA IX by this compound leads to a reduction in tumor cell proliferation and induces apoptosis . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of CA IX, which leads to changes in pH and metabolic shifts within the tumor cells.

In microbial cells, this compound inhibits the growth of Gram-positive and Gram-negative bacteria by targeting DHPS . This inhibition disrupts folate synthesis, which is essential for bacterial growth and replication.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and subsequent inhibition of their activity. As mentioned earlier, this compound binds to the pterin-binding site of DHPS, preventing the enzyme from catalyzing the synthesis of folate . This inhibition leads to a depletion of folate in bacterial cells, ultimately resulting in their death.

In cancer cells, this compound inhibits CA IX, an enzyme that plays a crucial role in maintaining pH balance and supporting anaerobic glycolysis in tumor cells . By inhibiting CA IX, this compound disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent inhibition of target enzymes over extended periods .

Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of bacterial growth and cancer cell proliferation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DHPS and CA IX. The inhibition of DHPS disrupts the folate synthesis pathway in bacteria, leading to a depletion of folate and subsequent bacterial death . In cancer cells, the inhibition of CA IX affects the glycolytic pathway, leading to changes in pH and metabolic shifts that reduce cell proliferation and induce apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cancer cells, particularly those overexpressing CA IX . This selective uptake enhances the compound’s anticancer activity while minimizing its effects on normal cells.

In bacterial cells, this compound is transported across the cell membrane and accumulates in the cytoplasm, where it exerts its inhibitory effects on DHPS . The compound’s distribution within tissues and its ability to reach target sites are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, the compound is primarily localized in the cytoplasm, where it interacts with CA IX and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.

In bacterial cells, this compound is also localized in the cytoplasm, where it binds to DHPS and inhibits folate synthesis . The compound’s ability to reach its target enzymes within the cell is essential for its antimicrobial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobenzenesulfonamide typically involves the diazotization of 4-aminobenzenesulfonamide followed by a reaction with sodium azide. The process begins with the diazotization of 4-aminobenzenesulfonamide using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with sodium azide to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted benzenesulfonamides.

    Reduction Reactions: 4-Aminobenzenesulfonamide.

    Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its azide group, which imparts distinct reactivity and allows for specific applications such as photoaffinity labeling and click chemistry. This sets it apart from other benzenesulfonamide derivatives that lack the azide functionality .

Properties

IUPAC Name

4-azidobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEFHQIOSJWWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36326-86-0
Record name NSC80928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-azidobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azidobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Azidobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Azidobenzenesulfonamide
Reactant of Route 4
4-Azidobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Azidobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Azidobenzenesulfonamide
Customer
Q & A

Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?

A1: this compound is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]

Q2: Why is the incorporation of this compound into larger molecules of interest?

A2: The sulfonamide group within this compound plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating this compound into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []

Q3: Can you provide an example of how this compound has been used to synthesize potentially valuable compounds?

A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing this compound as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of this compound-derived compounds as leads for developing anticancer agents.

Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with this compound derivatives?

A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using this compound. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.

Q5: What analytical techniques are commonly used to characterize compounds derived from this compound?

A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.